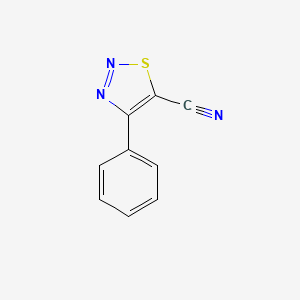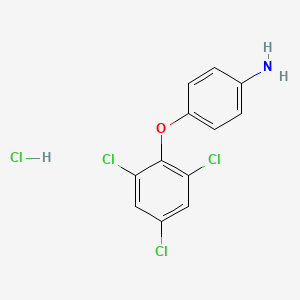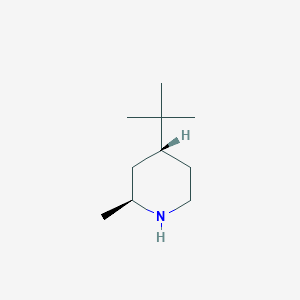![molecular formula C14H8F6N6O5 B14465223 1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol CAS No. 69175-40-2](/img/structure/B14465223.png)
1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol is a complex organic compound characterized by the presence of multiple functional groups, including amino, nitro, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol typically involves multi-step organic reactions. The starting materials often include substituted anilines and nitrobenzenes, which undergo nitration, reduction, and condensation reactions under controlled conditions. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups may yield nitroso or nitro compounds, while reduction of the nitro groups may produce corresponding amines.
Applications De Recherche Scientifique
1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The presence of multiple functional groups allows for diverse interactions, contributing to its biological and chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol
- 2-Amino-3-nitro-5-(trifluoromethyl)phenyl derivatives
- 6-Imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The trifluoromethyl groups enhance its stability and lipophilicity, while the nitro and amino groups provide sites for further chemical modifications.
Propriétés
Numéro CAS |
69175-40-2 |
|---|---|
Formule moléculaire |
C14H8F6N6O5 |
Poids moléculaire |
454.24 g/mol |
Nom IUPAC |
[2-amino-3-nitro-5-(trifluoromethyl)phenyl]-[2-amino-3-nitro-5-(trifluoromethyl)phenyl]imino-oxidoazanium |
InChI |
InChI=1S/C14H8F6N6O5/c15-13(16,17)5-1-7(11(21)9(3-5)25(28)29)23-24(27)8-2-6(14(18,19)20)4-10(12(8)22)26(30)31/h1-4H,21-22H2 |
Clé InChI |
VTKJJKRDRLBQAH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1N=[N+](C2=C(C(=CC(=C2)C(F)(F)F)[N+](=O)[O-])N)[O-])N)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-ethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B14465156.png)

![1-[(Triethoxysilyl)methyl]piperazine](/img/structure/B14465174.png)
![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)
![Phenyl[tris(phenylsulfanyl)]silane](/img/structure/B14465189.png)





